Methyl 4-formylbenzimidate hydrochloride
Description
Methyl 4-formylbenzimidate hydrochloride is a benzimidate derivative characterized by a methyl ester group, a formyl substituent at the para position of the benzene ring, and a hydrochloride salt. This compound is structurally defined by the presence of an iminoether moiety (C=N-OCH₃), which confers unique reactivity in organic synthesis, particularly in crosslinking and conjugation reactions. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 207.64 g/mol.
The compound’s formyl group enhances electrophilicity, making it valuable in nucleophilic addition reactions, while the hydrochloride salt improves solubility in polar solvents. Applications include its use as an intermediate in pharmaceutical synthesis, polymer chemistry, and biochemical labeling .
Properties
CAS No. |
66739-90-0 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-formylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(10)8-4-2-7(6-11)3-5-8;/h2-6,10H,1H3;1H |
InChI Key |
CUYKFDLXWXWAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)C=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of methyl benzimidate with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around -20°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Methyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formylbenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of imidate analogs. This reactivity is due to the presence of the formyl group, which makes the compound highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues of Methyl 4-formylbenzimidate Hydrochloride
Key Insights :
Functional Analogues: Hydrochloride Salts with Varied Backbones
Table 2: Functional Analogues in Pharmaceutical and Material Science Contexts
Key Insights :
- 4-(Trifluoromethyl)benzamidine hydrochloride leverages the electron-withdrawing CF₃ group to enhance binding affinity in enzyme inhibition, a feature absent in Methyl 4-formylbenzimidate .
- 4-Dimethylamino-N-benzylcathinone hydrochloride demonstrates superior UV detection capabilities (λmax 350 nm) due to extended conjugation, unlike the formyl-based absorbance profile of Methyl 4-formylbenzimidate .
Physicochemical and Stability Comparisons

Key Insights :
- Methyl 4-formylbenzimidate’s iminoether group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

